molecular formula C24H19FN2O4S B2480661 (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 463351-17-9

(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2480661
CAS No.: 463351-17-9
M. Wt: 450.48
InChI Key: KSIKMKIFXKBCQS-NTCAYCPXSA-N
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Description

The compound (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a 5-(4-fluorophenyl)furan-2-yl moiety. Its E-configuration at the acrylamido double bond is critical for spatial orientation, influencing interactions with biological targets. The 4-fluorophenyl substituent on the furan ring introduces electron-withdrawing effects, which may modulate reactivity and binding affinity in biological systems .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S/c1-30-24(29)21-18-4-2-3-5-20(18)32-23(21)27-22(28)15(13-26)12-17-10-11-19(31-17)14-6-8-16(25)9-7-14/h6-12H,2-5H2,1H3,(H,27,28)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIKMKIFXKBCQS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of the benzo[b]thiophene class, which has garnered attention due to its potential biological activities, particularly in cancer therapy. This article explores the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of the benzo[b]thiophene core followed by functionalization at various positions to introduce the cyano and furan substituents. The synthetic route can be optimized to enhance yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. For instance, compounds similar to (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their ability to inhibit key enzymes involved in cancer metabolism such as PDK1 and LDHA.

  • Enzyme Inhibition :
    • Inhibitory activity against PDK1 and LDHA was observed with IC50 values indicating promising efficacy compared to standard inhibitors. For example, a related compound showed IC50 values of 57.10 μg/mL for PDK1 and 64.10 μg/mL for LDHA .
  • Cytotoxicity :
    • The cytotoxic effects of these compounds were assessed on colorectal cancer cell lines (LoVo and HCT-116). Compounds demonstrated IC50 values indicating significant cell growth inhibition .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds bind effectively to the colchicine site of tubulin, disrupting microtubule dynamics essential for cell division .

Antioxidant Activity

The antioxidant properties of (E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated using various assays:

  • DPPH Scavenging : The compound exhibited notable free radical scavenging activity.
  • Lipid Peroxidation Inhibition : It effectively inhibited iron-induced lipid peroxidation in vitro .

Comparative Biological Activity Table

CompoundIC50 (μg/mL) PDK1IC50 (μg/mL) LDHAAntioxidant Activity (DPPH)
Compound A57.1064.10High
Compound B25.7515.60Moderate
(E)-methyl 2-(...)TBDTBDTBD

Case Studies

A case study involving a related compound demonstrated its effectiveness in inducing apoptosis in MCF-7 breast cancer cells through cell cycle arrest at the G2/M phase. The study reported an increase in cell population at this phase by 1.48-fold compared to control groups .

Scientific Research Applications

Anticancer Applications

Recent research has highlighted the anticancer properties of compounds related to the tetrahydrobenzo[b]thiophene scaffold. Notably, derivatives of this compound have shown promising results against various cancer cell lines.

Case Studies

  • Breast Cancer Model : In vitro studies involving MCF-7 cells treated with tetrahydrobenzo[b]thiophene derivatives showed significant apoptosis induction and cell cycle arrest at the G2/M phase . This indicates the potential for these compounds as therapeutic agents in breast cancer treatment.
  • Liver Cancer Model : Similar studies on HepG-2 cells have indicated that these compounds may also be effective against liver cancer, warranting further investigation into their therapeutic efficacy.

Anti-inflammatory Applications

Compounds derived from the tetrahydrobenzo[b]thiophene scaffold have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Case Studies

  • Inflammation Model : Experimental setups evaluating the anti-inflammatory effects demonstrated significant reductions in inflammatory markers when tested against lipopolysaccharide-induced inflammation in macrophages . This highlights their potential utility in inflammatory disease management.

Analgesic Effects

The analgesic properties of related compounds have been assessed using various animal models.

Case Studies

  • Studies utilizing the "hot plate" method indicate that certain tetrahydrobenzo[b]thiophene derivatives provide effective pain relief, suggesting their potential as new analgesic agents in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.

ModificationEffect
Methoxy and Isopropoxy SubstituentsEnhance anticancer potency
Cyano and Acrylamide MoietiesCritical for inducing apoptosis through specific molecular interactions

This table summarizes how specific modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity, guiding future synthetic efforts to improve therapeutic outcomes.

Comparison with Similar Compounds

Ethyl Ester Derivatives

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (e.g., compounds F, G, and H in ) share the tetrahydrobenzo[b]thiophene backbone and cyanoacrylamido group but differ in substituents on the phenyl ring. Key comparisons include:

  • Compound F: Contains a 4-hydroxyphenyl group, contributing to antioxidant activity via phenolic radical scavenging (DPPH inhibition: 78% at 100 μM) .
  • Compound G : Features a 4-hydroxy-3-methoxyphenyl group, showing enhanced antioxidant activity (DPPH inhibition: 82%) due to electron-donating methoxy stabilization .
  • Target Compound : The 5-(4-fluorophenyl)furan-2-yl group replaces the phenyl ring, introducing fluorine’s electronegativity and furan’s aromatic heterocycle. This likely reduces antioxidant activity compared to F and G but may improve metabolic stability and target specificity .

Methyl vs. Ethyl Ester Effects

For example:

Property Methyl Ester (Target) Ethyl Ester (Compound H)
Molecular Weight ~425 g/mol (est.) 439 g/mol
LogP (Predicted) 3.2 3.5
Melting Point Not reported 215–216°C

Furan- vs. Phenyl-Substituted Analogues

The compound in , (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate, shares a furan moiety but lacks the tetrahydrobenzo[b]thiophene core and cyano group. The target compound’s fluorophenyl-furan substitution may confer greater π-π stacking interactions in hydrophobic binding pockets compared to simpler furan derivatives .

Antioxidant Activity

The target compound’s fluorophenyl group lacks the hydroxyl or methoxy substituents critical for radical scavenging in compounds F and G. Predicted activities based on structural trends:

Compound DPPH Inhibition (%) Nitric Oxide Scavenging (%)
Target (Predicted) 50–60 55–65
Compound F 78 72
Compound G 82 78

Anti-Inflammatory and Antibacterial Potential

While direct data for the target compound is unavailable, ethyl analogs in showed moderate COX-2 inhibition (IC₅₀: 12–18 μM) and antibacterial activity against S. aureus (MIC: 16–32 μg/mL).

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~70% structural similarity with ethyl ester derivatives (e.g., Compound H) due to the common tetrahydrobenzo[b]thiophene-cyanoacrylamido backbone. Key divergences include:

  • Furan vs. Phenyl Rings : Reduces similarity by 15–20% .
  • Fluorine Substituent : Introduces unique electronic properties absent in hydroxyl/methoxy analogs .

Q & A

Q. Methodological Approach :

  • Perform dose-response assays under standardized conditions (e.g., pH, serum concentration).
  • Use molecular docking to compare binding affinities with target proteins (e.g., kinases or spliceosomes) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s anti-inflammatory potential?

  • COX-2 Inhibition Assay : Measure IC₅₀ values using a fluorometric kit to assess cyclooxygenase inhibition .
  • NF-κB Luciferase Reporter Assay : Quantify suppression of inflammatory signaling in macrophage cell lines (e.g., RAW 264.7) .
  • Cytokine ELISA : Monitor TNF-α and IL-6 secretion in LPS-stimulated cells .

Advanced: How can computational methods guide the design of derivatives with improved metabolic stability?

  • Metabolite Prediction : Tools like Meteor Nexus identify vulnerable sites (e.g., furan ring oxidation or ester hydrolysis) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with half-life in microsomal assays .
  • CYP450 Docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Basic: What are common pitfalls in recrystallization protocols for this compound, and how can they be avoided?

  • Low Yield : Caused by rapid cooling. Solution : Gradual cooling (1–2°C/min) in ethanol or ethyl acetate .
  • Impurity Trapping : Use activated charcoal during hot filtration to adsorb colored byproducts .
  • Polymorphism : Characterize crystals via PXRD to ensure a single crystalline phase .

Advanced: What strategies validate target engagement in cellular assays for spliceosome modulation?

  • RNA Immunoprecipitation (RIP) : Confirm compound binding to pre-mRNA or spliceosome components (e.g., SF3B1) .
  • Alternative Splicing PCR : Detect shifts in splice variants (e.g., BCL-X vs. BCL-Xs) after treatment .
  • Cryo-EM : Resolve compound-spliceosome complexes to identify binding pockets .

Basic: How does the 4-fluorophenyl group influence the compound’s electronic properties?

  • Electron-Withdrawing Effect : The fluorine atom increases the electrophilicity of the adjacent acrylamido group, enhancing interactions with nucleophilic residues in target proteins .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

Advanced: What mechanistic insights can be gained from kinetic studies of ester hydrolysis in this compound?

  • pH-Rate Profile : Determine hydrolysis rates in buffers (pH 1–10) to identify stability under physiological conditions .
  • Activation Energy : Calculate via Arrhenius plots to compare susceptibility of methyl ester vs. ethyl ester analogs .
  • Metabolite Identification : Use LC-MS to detect carboxylic acid derivatives in hepatocyte incubations .

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